2,4-Dichloro-6-fluorobenzoyl chloride

Vue d'ensemble

Description

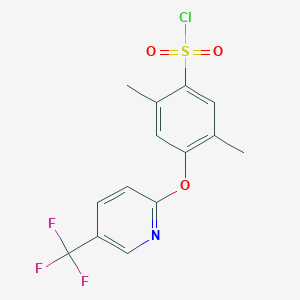

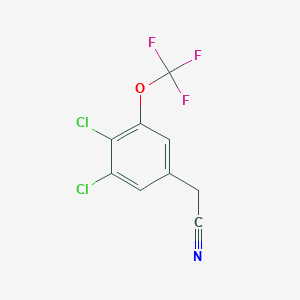

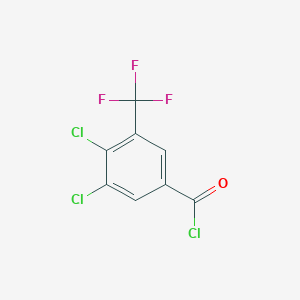

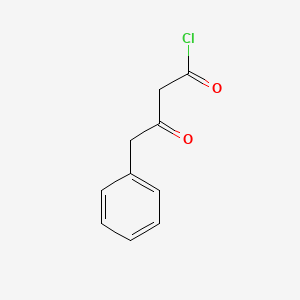

2,4-Dichloro-6-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Cl3FO . It is used in laboratory chemicals . It is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-fluorobenzoyl chloride involves the use of 2,4 dichloro fluorobenzene, CCl, and AlCl . The reaction is carried out in a reaction flask and is warmed up to return stirring and react for 8 hours . After the reaction terminates, the gained mixture is slowly injected into distilled water .Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-fluorobenzoyl chloride has been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .Chemical Reactions Analysis

2,4-Dichloro-6-fluorobenzoyl chloride can be used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It can also be used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .Physical And Chemical Properties Analysis

2,4-Dichloro-6-fluorobenzoyl chloride is a colorless liquid . It has a refractive index of 1.572 and a density of 1.568 g/mL at 25°C . The molecular weight is 227.45 .Applications De Recherche Scientifique

Synthesis Processes : 2,4-Dichloro-6-fluorobenzoyl chloride is an important intermediate in the production of antibiotics like ciprofloxacin. Various production processes have been reviewed, highlighting the advantages and disadvantages in terms of simplicity, environmental protection, and yield (Bian Ming & Zhang Tianyong, 2007).

Continuous-Flow Processes : This compound plays a role in the synthesis of certain intermediates for Floxacin in continuous flow processes. Such methods are notable for rapid and efficient activation of carboxylic acids and offer advantages like less raw material consumption, higher product yield, and increased safety (Shaozheng Guo, Zhiqun Yu, & W. Su, 2020).

Ortho Effect in Solvolyses : The ortho-effect of substituents on the kinetics of reactions at aromatic rings is significant in the context of 2,4-Dichloro-6-fluorobenzoyl chloride. This effect influences the reactivity and mechanisms in various solvolyses processes (Kyoung-Ho Park & D. N. Kevill, 2012).

Antimicrobial Studies : Certain derivatives of 2,4-Dichloro-6-fluorobenzoyl chloride have been explored for their antimicrobial properties. Some compounds exhibit significant antibacterial and antifungal activities, which is crucial in the field of medicinal chemistry (Mari Sithambaram Karthikeyan et al., 2008).

Influence in Chemical Structures : The compound is involved in studies focusing on the conformational structures of related chemical entities, highlighting trends in molecular behavior with increasing ortho halogen atomic size. Such research is essential for understanding the properties of various benzoyl chlorides (T. Johansen, P. Dahl, & K. Hagen, 2013).

Crystallization Pathways : The compound's role in crystallization pathways, particularly in the formation of different crystalline forms, is a subject of study in materials science. This research helps in understanding the properties of various substances under different conditions (Amol G. Dikundwar & T. Row, 2014).

Safety and Hazards

2,4-Dichloro-6-fluorobenzoyl chloride is considered hazardous . It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Propriétés

IUPAC Name |

2,4-dichloro-6-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFIXBJEFFGPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275707 | |

| Record name | Benzoyl chloride, 2,4-dichloro-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-fluorobenzoyl chloride | |

CAS RN |

1803807-06-8 | |

| Record name | Benzoyl chloride, 2,4-dichloro-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803807-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2,4-dichloro-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1411341.png)

![4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1411343.png)

![tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1411348.png)